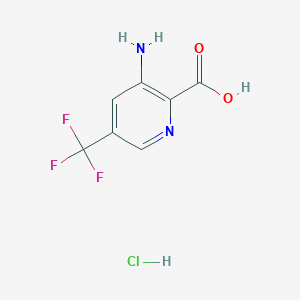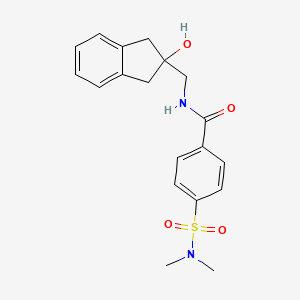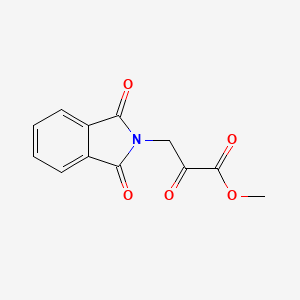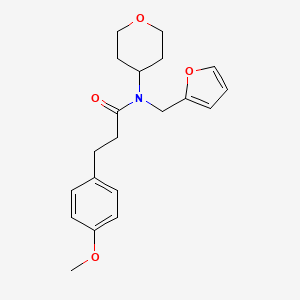![molecular formula C16H16N4O5S B2762588 Methyl 2-[3-methoxy([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate CAS No. 1251627-95-8](/img/structure/B2762588.png)
Methyl 2-[3-methoxy([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[3-methoxy([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance in pharmaceutical applications . A review on the synthesis methods of triazole compounds from various nitrogen sources in the past 20 years suggests that these compounds can be synthesized from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst .Molecular Structure Analysis
Triazole compounds, including “this compound”, have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole compounds are complex and involve multiple steps . These reactions often involve the use of a catalyst and controlled conditions to achieve the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds depend on their specific structure and the presence of various functional groups . These properties can influence their biological activity and their interactions with other compounds .Mecanismo De Acción
The mechanism of action of triazole compounds is largely due to their ability to form hydrogen bonds and dipole interactions with biological receptors . This allows them to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Direcciones Futuras
The future directions for research on triazole compounds include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . The wide range of biological activities exhibited by these compounds suggests that they have significant potential for the development of new treatments for a variety of diseases .
Propiedades
IUPAC Name |
methyl 2-[3-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-24-13-5-3-4-12(8-13)20(10-16(21)25-2)26(22,23)14-6-7-15-18-17-11-19(15)9-14/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAHBZYLYGXZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2762505.png)

![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2762510.png)
![(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2762511.png)


![Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762515.png)


![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762521.png)
![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)

